![molecular formula C20H14ClNO5S2 B2565893 ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate CAS No. 1031577-98-6](/img/structure/B2565893.png)
ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate
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Description
Ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate is a useful research compound. Its molecular formula is C20H14ClNO5S2 and its molecular weight is 447.9. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Thiazole derivatives have been explored for their antimicrobial properties. These compounds can act against bacteria, fungi, and other microorganisms. Investigating the antimicrobial potential of HMS3435K13 could be valuable in the development of new drugs or biocides .
- Some thiazole derivatives exhibit anti-inflammatory activity. Researchers have studied their effects in reducing inflammation, which is relevant for conditions such as arthritis, allergies, and autoimmune diseases .
- Thiazoles have shown promise as antitumor agents. Investigating HMS3435K13’s cytotoxicity and its impact on cancer cells could contribute to cancer research .
- Certain thiazole derivatives possess neuroprotective properties. These compounds may help protect nerve cells from damage and degeneration. Exploring HMS3435K13’s effects on neuronal health could be significant .
- Thiazoles have been investigated for their antiviral potential. Understanding whether HMS3435K13 exhibits antiviral effects could be relevant in the context of viral infections .
- Analgesics are substances that relieve pain. Some thiazole derivatives have demonstrated analgesic activity. Investigating whether HMS3435K13 has pain-relieving effects could be valuable .
Antimicrobial Activity
Anti-Inflammatory Properties
Antitumor and Cytotoxic Effects
Neuroprotective Potential
Antiviral Activity
Analgesic Properties
properties
IUPAC Name |
ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxothieno[2,3-d][1,2]thiazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S2/c1-2-27-20(24)13-5-9-15(10-6-13)22-19(23)17-18(29(22,25)26)16(11-28-17)12-3-7-14(21)8-4-12/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBPHYDFNJLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate |
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